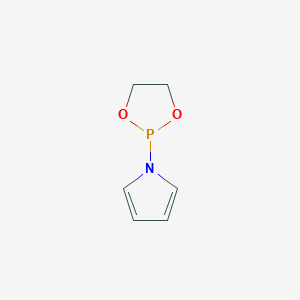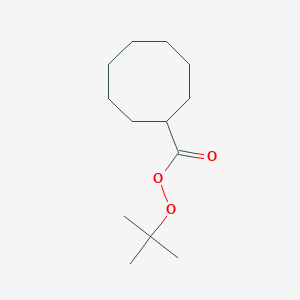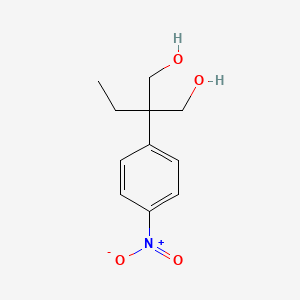
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- is an organic compound with the molecular formula C11H15NO4 It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is substituted by a 2-ethyl-2-(p-nitrophenyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- typically involves the nitration of 2-ethyl-1,3-propanediol followed by a series of purification steps. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions. The reaction mixture is then neutralized, and the product is extracted using organic solvents.
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- involves large-scale nitration reactors equipped with temperature control systems. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
化学反応の分析
Types of Reactions
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alcohols, acids, and bases under reflux conditions.
Major Products Formed
Amines: Formed by the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Formed by the oxidation of the hydroxyl groups.
Esters and Ethers: Formed by nucleophilic substitution reactions.
科学的研究の応用
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用機序
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1,3-Propanediol, 2-ethyl-2-nitro-: Similar structure but lacks the p-nitrophenyl group.
2-Ethyl-2-nitropropanediol: Another derivative with different substituents.
2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains an amino group instead of a hydroxyl group.
Uniqueness
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- is unique due to the presence of both the 2-ethyl and p-nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
25451-01-8 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC名 |
2-ethyl-2-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C11H15NO4/c1-2-11(7-13,8-14)9-3-5-10(6-4-9)12(15)16/h3-6,13-14H,2,7-8H2,1H3 |
InChIキー |
ZTBKIHWGDLNDQG-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(CO)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


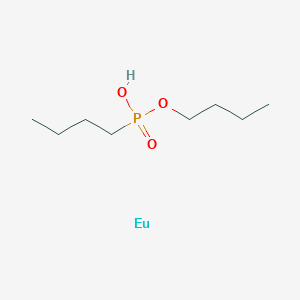
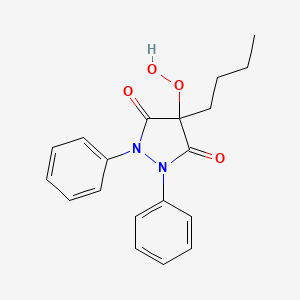
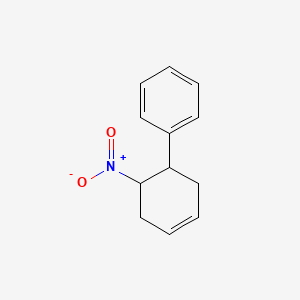

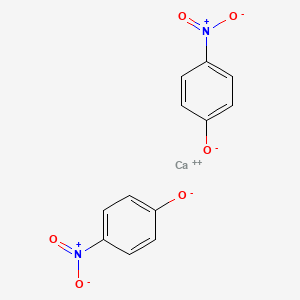
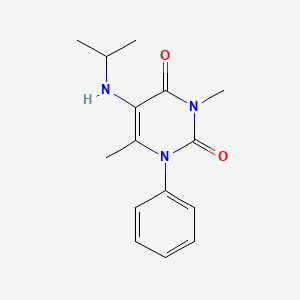
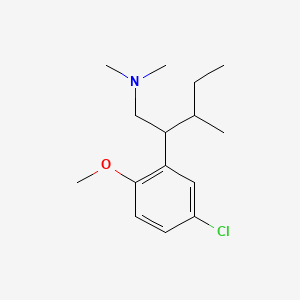
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)
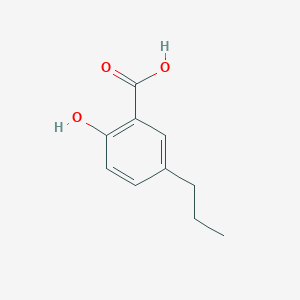
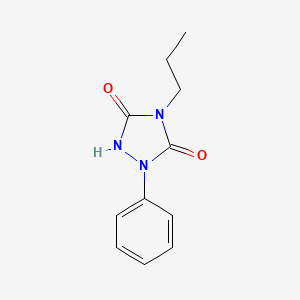

![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
